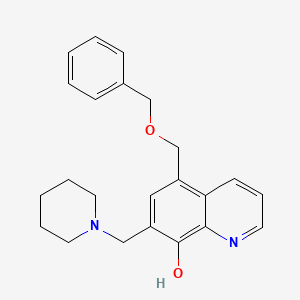
5-(Phenylmethoxymethyl)-7-(1-piperidinylmethyl)-8-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(phenylmethoxymethyl)-7-(1-piperidinylmethyl)-8-quinolinol is a hydroxyquinoline.
Scientific Research Applications
Electronic and Electroluminescent Properties
Organoboron complexes featuring substituted 8-quinolinolates, closely related to 5-(Phenylmethoxymethyl)-7-(1-piperidinylmethyl)-8-quinolinol, have been synthesized and characterized for their luminescent properties. These complexes demonstrate potential in electronic and electroluminescent applications due to their unique structural and electronic characteristics (Kappaun et al., 2006).
Anti-Corrosion Performance
Studies on 8-hydroxyquinoline derivatives, similar to the chemical , have shown significant anti-corrosion properties for mild steel in acidic mediums. These derivatives act as cathodic inhibitors and have been evaluated using various techniques such as weight loss and electrochemical techniques (Douche et al., 2020).
Antimicrobial Activity
Compounds like 5-(4-Methyl piperazinyl methylene)-8-hydroxy quinoline, structurally related to the chemical in focus, have been synthesized and characterized for their antimicrobial activities. Such studies provide insights into the potential use of these compounds in medical and pharmaceutical applications (Patel & Vohra, 2006).
Fluorescent Properties and Cytotoxicity
Studies on Schiff bases derived from quinolinone, which are structurally similar, have revealed interesting fluorescent properties. These compounds have been evaluated for their in vitro cytotoxicity against certain cancer cell lines, suggesting potential applications in bio-imaging and cancer research (Trávníček et al., 2014).
Electrochemical Activity
Related compounds, such as self-dispersed polyaniline derivatives of 8-quinolinol, have been studied for their electrochemical activity in neutral media. These materials show potential for applications in biosensors due to their redox reversibility and stability in various pH ranges (Li et al., 2010).
properties
Product Name |
5-(Phenylmethoxymethyl)-7-(1-piperidinylmethyl)-8-quinolinol |
|---|---|
Molecular Formula |
C23H26N2O2 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
5-(phenylmethoxymethyl)-7-(piperidin-1-ylmethyl)quinolin-8-ol |
InChI |
InChI=1S/C23H26N2O2/c26-23-19(15-25-12-5-2-6-13-25)14-20(21-10-7-11-24-22(21)23)17-27-16-18-8-3-1-4-9-18/h1,3-4,7-11,14,26H,2,5-6,12-13,15-17H2 |
InChI Key |
CAHUZYYLADXTHI-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)COCC4=CC=CC=C4 |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)COCC4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



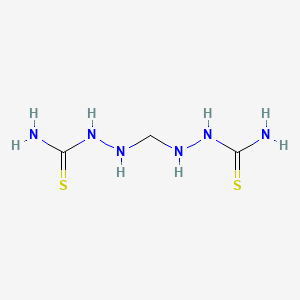
![[4-[(1-Hydroxy-2-oxoazepan-3-yl)amino]-4-oxobutan-2-yl] (2S)-2-[[2-(2-hydroxyphenyl)-4-methyl-5H-1,3-oxazole-4-carbonyl]amino]-6-[hydroxy(tetradecanoyl)amino]hexanoate](/img/structure/B1227919.png)
![6-[5-Hydroxy-2-methyl-1-(2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-dien-10-ylidene)hept-2-en-4-yl]oxy-2-methyloxan-3-ol](/img/structure/B1227923.png)
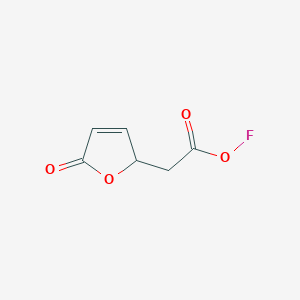
![3-[(1S,3S,5S,6R,8R,10S,12S,14S,15S,18R,19R,23R)-5,6,22-Trihydroxy-8,14,18-trimethyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one](/img/structure/B1227927.png)
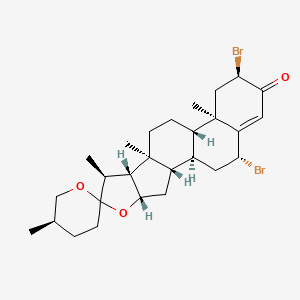

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methyl-4-nitro-3-pyrazolecarboxamide](/img/structure/B1227931.png)
![3-[5-[Bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-2-furanyl]benzoic acid methyl ester](/img/structure/B1227932.png)

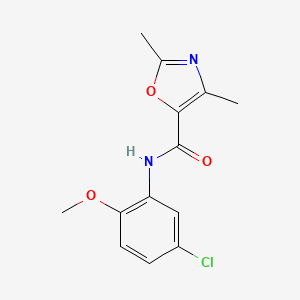
![5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-triazolecarboxamide](/img/structure/B1227938.png)
![2-amino-7,7-dimethyl-5-oxo-4-[1-phenyl-3-(4-propan-2-ylphenyl)-4-pyrazolyl]-6,8-dihydro-4H-1-benzopyran-3-carbonitrile](/img/structure/B1227943.png)
![3-(4-benzoyl-1-piperazinyl)-1-(2-methylpropyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1227944.png)